2-Ethyl-4,6-dihydroxypyrimidine
Overview
Description
2-Ethyl-4,6-dihydroxypyrimidine is an organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds . The molecular formula of this compound is C6H8N2O2, and it has a molecular weight of 140.14 g/mol .
Mechanism of Action
- Notably, 2-amino-4,6-dichloropyrimidines (analogous to 2-Ethyl-4,6-dihydroxypyrimidine) inhibit immune-activated nitric oxide (NO) production in mouse peritoneal cells . The exact molecular targets responsible for this inhibition remain to be elucidated.
- The precise interaction between this compound and its targets remains unknown. However, related compounds have demonstrated antiviral activity by preventing viral protein assembly and maturation .
- Cellular and molecular effects are not well-characterized for this compound. However, related pyrimidines have diverse activities, including inhibition of dihydrofolate reductase, anti-HIV properties, and suppression of cytokine-induced NF-κB .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of pyrimidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects of pyrimidine derivatives can vary with different dosages, potentially leading to threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Pyrimidine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Pyrimidine derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,6-dihydroxypyrimidine typically involves the reaction of malonic acid esters with formamide and an alkali metal alkoxide at elevated temperatures . This process can be summarized as follows:
Addition Reaction: Malonic acid ester reacts with formamide in the presence of an alkali metal alkoxide.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve continuous or batch processes where the reactants are added in portions or continuously to the reaction mixture . The reaction is typically carried out in an alcohol solvent, and the product is isolated by filtration and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The hydroxyl groups at positions 4 and 6 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phosphorus oxychloride and potassium fluoride are employed for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
2-Ethyl-4,6-dihydroxypyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: Studied for its potential anti-inflammatory and antiviral activities.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Ethyl-4,6-dihydroxypyrimidine can be compared with other similar compounds in the pyrimidine family, such as:
4,6-Dihydroxypyrimidine: Lacks the ethyl group at position 2.
2-Amino-4,6-dihydroxypyrimidine: Contains an amino group at position 2 instead of an ethyl group.
Uniqueness: The presence of the ethyl group at position 2 in this compound imparts unique chemical and biological properties, distinguishing it from other pyrimidine derivatives. This structural variation can influence its reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXPKEZRCKCOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334473 | |
Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3709-98-6 | |
Record name | 2-Ethyl-4,6-dihydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Ethyl-4,6-dihydroxypyrimidine in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine?
A1: this compound serves as a crucial intermediate in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine []. The research outlines a synthetic route starting from propionitrile, leading to the formation of this compound. This intermediate then undergoes further reaction with diethyl sulfate under specific conditions to yield the final product, 2-Ethyl-4-ethoxy-6-hydroxypyrimidine.
Q2: What factors influence the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine when using this compound as an intermediate?
A2: The study highlights several factors impacting the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine during its synthesis from this compound. These factors include the amount of catalyst used, the ratio of this compound to diethyl sulfate, the concentration of the alkali solution, the reaction time, and the reaction temperature []. The research systematically investigates the optimal conditions for each of these parameters to maximize the reaction yield.
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